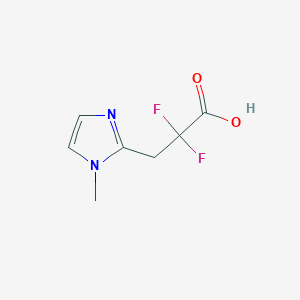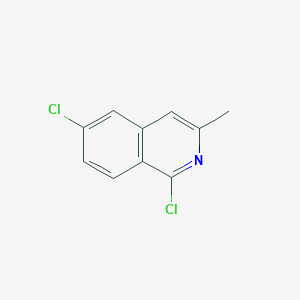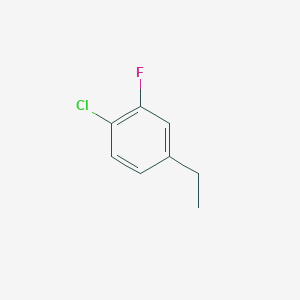
1-Chloro-4-ethyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethyl-2-fluorobenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethyl group at the fourth position, and a fluorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Chloro-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The ethyl and fluorine substituents can direct further electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as 1-hydroxy-4-ethyl-2-fluorobenzene.
Electrophilic Substitution: Poly-substituted benzene derivatives.
Oxidation: Carboxylic acids such as 4-ethyl-2-fluorobenzoic acid.
Reduction: Alkanes such as 4-ethyl-2-fluorotoluene.
科学研究应用
1-Chloro-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-chloro-4-ethyl-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethyl group, being an electron-donating group, can activate the ring towards electrophilic substitution. The fluorine atom, due to its high electronegativity, can influence the reactivity and orientation of the substituents on the benzene ring.
相似化合物的比较
1-Chloro-4-ethyl-2-fluorobenzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Chloro-2-fluorobenzene: The position of the fluorine atom changes the electronic distribution on the benzene ring, affecting its reactivity.
1-Chloro-4-ethylbenzene: Lacks the fluorine atom, which can influence the compound’s reactivity and interactions with other molecules.
The unique combination of chlorine, ethyl, and fluorine substituents in this compound makes it a valuable compound for various applications, offering distinct reactivity and properties compared to its analogs.
属性
分子式 |
C8H8ClF |
|---|---|
分子量 |
158.60 g/mol |
IUPAC 名称 |
1-chloro-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI 键 |
HVNKCQJGKUGMID-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)

![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)



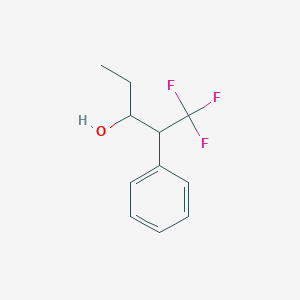
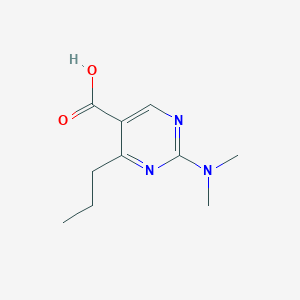

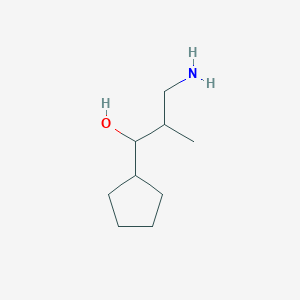
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
